molecular formula C₅₈H₉₅N₂O₁₇P B1146564 42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent CAS No. 1062645-51-5

42-O-[2-[[Hydroxy[2-(trimethylammonio)ethoxy]phosphinyl]oxy]ethyl] Rapamycin Inner Salt >75per cent

Cat. No. B1146564
M. Wt: 1123.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rapamycin is a macrolide compound that has antifungal, immunosuppressant, and antitumor properties. It forms a complex with FKBP12 that binds to and inhibits the molecular target of rapamycin (mTOR). mTOR is a member of the phosphoinositide kinase-related kinase (PIKK) family that enhances cellular proliferation and reduces cellular apoptosis.



Synthesis Analysis

The synthesis of complex compounds like rapamycin typically involves multiple steps and requires specialized knowledge in organic chemistry. The synthesis process often involves creating the right environmental conditions (temperature, pH, etc.) for the chemical reactions to take place, and using catalysts to speed up the reactions.



Molecular Structure Analysis

The molecular structure of a compound like rapamycin can be analyzed using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule.



Chemical Reactions Analysis

The chemical reactions involving rapamycin can be studied using various analytical techniques. For example, chromatography can be used to separate the components of a reaction mixture, and spectroscopy can be used to identify the chemical structures of the reactants and products.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like rapamycin can be determined using various techniques. For example, its solubility can be determined by dissolving it in various solvents and measuring the concentration. Its melting point and boiling point can be determined by heating it and observing the temperatures at which it changes state.


Safety And Hazards

As with any drug, the use of rapamycin carries some risks and side effects. These can include immune system suppression, which can increase the risk of infections and certain types of cancer. Other side effects can include hyperlipidemia, hypertension, and thrombocytopenia.


Future Directions

The future research directions for a compound like rapamycin could involve exploring its potential uses in treating other diseases, improving its efficacy, reducing its side effects, or developing new delivery methods.


Please consult with a professional for more detailed and specific information. This information is intended to be used as a general guide only.


properties

IUPAC Name

2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24E,26Z,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N2O17P/c1-37-19-15-14-16-20-38(2)49(70-11)35-45-24-22-43(7)58(67,77-45)55(64)56(65)59-26-18-17-21-46(59)57(66)76-50(36-47(61)39(3)32-42(6)53(63)54(72-13)52(62)41(5)31-37)40(4)33-44-23-25-48(51(34-44)71-12)73-29-30-75-78(68,69)74-28-27-60(8,9)10/h14-16,19-20,32,37,39-41,43-46,48-51,53-54,63,67H,17-18,21-31,33-36H2,1-13H3/b16-14-,19-15+,38-20+,42-32-/t37-,39-,40-,41-,43-,44+,45+,46+,48-,49-,50+,51-,53-,54+,58-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBFREHBEJFQNTO-SHMIFLSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCOP(=O)([O-])OCC[N+](C)(C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@H](/C(=C/C=C\C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCOP(=O)([O-])OCC[N+](C)(C)C)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N2O17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1123.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.